4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride
Overview
Description
4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride: is a versatile chemical compound with the molecular formula C8H7ClF2O2S and a molecular weight of 240.66 g/mol . It is characterized by a benzene ring substituted with a sulfonyl chloride group and a difluoroethyl group at the para position. This compound is known for its unique reactivity and functional group compatibility, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1,1-Difluoroethyl)benzenesulfonyl fluoride with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: the general approach involves the use of large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The sulfonyl chloride group in 4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride is highly electrophilic and undergoes nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form a sulfonic acid. [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{-SO}_2\text{OH} + \text{CF}_2\text{CH}_2\text{F} + \text{HCl} ]
Common Reagents and Conditions:
Thionyl chloride (SOCl2): Used in the synthesis of the compound.
Alcohols (ROH): Used in nucleophilic substitution reactions.
Water (H2O): Used in hydrolysis reactions.
Major Products:
Sulfonate esters: Formed from nucleophilic substitution reactions.
Sulfonic acids: Formed from hydrolysis reactions.
Scientific Research Applications
4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride finds applications in various fields due to its unique reactivity:
Organic Synthesis: It serves as a versatile building block for the synthesis of sulfonyl fluorides and other functional molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: It is employed in the synthesis of agrochemical intermediates.
Functional Molecules: The compound’s stability-reactivity balance makes it suitable for the synthesis of functional molecules used in biological and chemical research.
Mechanism of Action
. its reactivity is primarily attributed to the electrophilic nature of the sulfonyl chloride group, which makes it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new compounds.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a difluoroethyl group.
4-(Chloromethyl)benzenesulfonyl chloride: Contains a chloromethyl group instead of a difluoroethyl group.
4-(Methyl)benzenesulfonyl chloride: Contains a methyl group instead of a difluoroethyl group.
Uniqueness: 4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride is unique due to the presence of the difluoroethyl group, which influences its electronic properties and reactivity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
4-(1,1-difluoroethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2S/c1-8(10,11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPMRARAXOHAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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